Boc-β-alanine 4-nitrophenyl ester is a chemically active ester derivative of β-alanine, an amino acid not found in proteins. It serves as a valuable building block in peptide synthesis and polymer chemistry research. The "Boc" refers to the tert-butyloxycarbonyl protecting group, commonly used in peptide synthesis to protect the amine group from unwanted reactions. The 4-nitrophenyl ester group acts as a leaving group, facilitating the formation of amide bonds during peptide coupling reactions [, , ].
Synthesis Analysis
Boc-β-alanine 4-nitrophenyl ester can be synthesized through a reaction between Boc-β-alanine and 4-nitrophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) []. This reaction forms an activated ester that is more reactive than the carboxylic acid form of Boc-β-alanine, enabling efficient peptide bond formation [, ].
Molecular Structure Analysis
The primary reaction of interest for Boc-β-alanine 4-nitrophenyl ester is its aminolysis, where an amine nucleophile attacks the carbonyl carbon of the ester group. This reaction leads to the formation of an amide bond, making it a crucial step in peptide synthesis [, , ].
Mechanism of Action
The 4-nitrophenolate anion is eliminated as a leaving group, resulting in the formation of an amide bond [, ].
Physical and Chemical Properties Analysis
Chromogenic: The 4-nitrophenyl group absorbs light in the UV-visible region, allowing for spectrophotometric monitoring of reactions [].
Applications
Peptide Synthesis: Boc-β-alanine 4-nitrophenyl ester serves as a valuable building block for incorporating β-alanine into peptide chains [, , , , ]. This unnatural amino acid can introduce conformational constraints and enhance the stability and biological activity of peptides.
Polymer Chemistry: It can act as a monomer for synthesizing poly(β-alanine), a biodegradable polymer with potential applications in biomedicine and materials science [, ].
Chemical Biology: Its chromogenic nature makes it suitable for developing assays for protease activity and studying enzyme kinetics [, , , ].
Compound Description: BLAHN is a low molecular weight compound studied for its ability to form organogels in methanol and cyclohexane. [, , ] These gels exhibit thermally reversible sol-to-gel phase transitions. [, , ] Studies suggest that intermolecular hydrogen bonding, π–π interactions, dipole–dipole interactions, and hydrophobic interactions contribute to the self-assembly of BLAHN molecules into chiral aggregates that form the gel structure. [, , ]
Compound Description: BDAHN is a diastereomer of BLAHN, also studied for its gelation properties. [] Circular dichroism studies suggest that BDAHN, like BLAHN, undergoes self-aggregation and forms chiral aggregates. []
β-Alanine 4-Dodecanoyl-2-nitrophenyl Ester (4e)
Compound Description: 4e is an active ester used in the synthesis of poly(β-alanine) via polycondensation. [, ] The length of the alkyl chain (dodecanoyl) in the ester moiety influences the polycondensation reaction's conversion and degree of polymerization. [, ]
Compound Description: This compound is a dipeptide active ester used to synthesize poly(β-alanine). [] It has a lower polycondensation yield compared to the monopeptide ester (4e). []
Compound Description: This compound is a tripeptide active ester used to synthesize poly(β-alanine). [] It exhibits even lower polycondensation yields compared to the dipeptide and monopeptide esters. []
Acetyl DL-Phenylalanine β-Naphthyl Ester
Compound Description: This compound is an aromatic amino acid ester used to study esterase activity in rabbit polymorphonuclear leukocytes. [] It serves as a substrate for three different esterases found in these cells, each with varying sensitivity to phosphonate inhibitors. []
Compound Description: Dmc-azaOrn-ONp is an active site titrant used to study serine protease inhibition. [, ] It binds stoichiometrically to the active site of various serine proteases and allows for the determination of active enzyme concentrations. [, ]
Compound Description: Similar to Dmc-azaOrn-ONp, Dmc-azaLys-ONp is an active site titrant used to study serine protease inhibition. [] It demonstrates significantly higher affinity and reactivity towards serine proteases compared to Dmc-azaOrn-ONp. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.